
ALDH3A1-IN-3
Übersicht
Beschreibung
ALDH3A1-IN-3 is a chemical compound with the molecular formula C15H15N3O5S It is known for its unique structure, which includes a nitrophenyl group and a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ALDH3A1-IN-3 typically involves the reaction of 4-(methylsulfonyl)-2-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the acetylation process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
ALDH3A1-IN-3 undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
Role in Cancer Biology
ALDH3A1 has been implicated in various cancers, including non-small cell lung cancer (NSCLC) and gastric cancer. Research indicates that increased expression of ALDH3A1 correlates with tumor proliferation, metastasis, and poor prognosis.
-
Case Study: Non-Small Cell Lung Cancer
Stage ALDH3A1 Expression Level Prognosis Impact I Low Better II Moderate Intermediate III High Poor - Case Study: Gastric Cancer
Therapeutic Target for Drug Resistance
ALDH3A1's role in drug resistance has been extensively studied. Its overexpression is linked to reduced sensitivity to chemotherapeutic agents.
- Case Study: Chemoresistance in Lung Cancer
-
Data Table: Impact of ALDH3A1 on Chemotherapy Response
Drug Resistance Mechanism Effect of ALDH3A1 Disruption Cisplatin Enhanced detoxification Increased sensitivity Doxorubicin Metabolic reprogramming Reduced survival
Biomarker for Cancer Stem Cells
ALDH3A1 is recognized as a potential biomarker for cancer stem cells (CSCs), which are associated with tumor initiation and recurrence.
- Case Study: CSCs in Lung and Prostate Cancer
Potential Applications in Regenerative Medicine
Research indicates that activating ALDH3A1 can aid in tissue regeneration post-injury or radiation exposure.
- Case Study: Salivary Gland Function Recovery
Future Directions and Conclusion
The diverse applications of ALDH3A1-IN-3 highlight its potential as a therapeutic target across various fields, particularly oncology and regenerative medicine. Future research should focus on:
- Developing selective inhibitors or activators of ALDH3A1 for clinical use.
- Exploring the molecular mechanisms underlying its role in drug resistance.
- Investigating its function in other malignancies beyond those currently studied.
Wirkmechanismus
The mechanism of action of ALDH3A1-IN-3 involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme aldehyde dehydrogenase 3A1 (ALDH3A1) by binding to its active site . This inhibition can affect various metabolic pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
ALDH3A1-IN-3 can be compared with similar compounds such as:
N-(4-{[4-bromophenyl]amino}phenyl)acetamide: Similar structure but with a bromine atom instead of a methylsulfonyl group.
N-(4-{[4-chlorophenyl]amino}phenyl)acetamide: Contains a chlorine atom instead of a methylsulfonyl group.
N-(4-{[4-fluorophenyl]amino}phenyl)acetamide: Contains a fluorine atom instead of a methylsulfonyl group.
The uniqueness of this compound lies in its methylsulfonyl group, which imparts distinct chemical and biological properties compared to its halogenated counterparts.
Q & A
Basic Research Questions
Q. What is the biochemical role of ALDH3A1, and how does ALDH3A1-IN-3 modulate its activity in vitro?
Methodological Answer: Begin with a literature review to establish ALDH3A1’s substrate specificity, tissue distribution, and physiological roles (e.g., oxidative stress response). Validate findings using enzymatic assays (e.g., NAD(P)H-dependent activity measurements) with recombinant ALDH3A1 protein. Test this compound’s inhibitory potency via dose-response curves (IC50 determination) and kinetic studies (competitive vs. non-competitive inhibition). Include controls for off-target effects using ALDH isoforms (e.g., ALDH2, ALDH1A1) .
Q. What are the standard assays for evaluating this compound’s selectivity and efficacy in cellular models?
Methodological Answer: Use cell lines with endogenous ALDH3A1 expression (e.g., lung or liver carcinoma cells). Measure intracellular ALDH activity using fluorogenic substrates (e.g., BODIPY-aminoacetaldehyde). Compare this compound’s effects with pan-ALDH inhibitors (e.g., disulfiram) to assess selectivity. Combine with siRNA knockdown of ALDH3A1 to confirm on-target effects. Validate cytotoxicity via MTT assays and correlate with ALDH3A1 activity suppression .
Q. How should researchers design initial dose-ranging studies for this compound in animal models?
Methodological Answer: Start with pharmacokinetic profiling (e.g., plasma half-life, bioavailability) in rodents. Use a log-scale dose range (0.1–100 mg/kg) to identify the therapeutic window. Monitor biomarkers like 4-HNE (a lipid peroxidation marker) to link target engagement with oxidative stress modulation. Include endpoints for toxicity (e.g., liver enzymes, body weight loss). Cross-reference with in vitro IC50 values to ensure translational relevance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for this compound across different studies?
Methodological Answer: Systematically compare experimental conditions:
- Assay buffers : pH and ionic strength affect enzyme stability.
- Substrate concentrations : Ensure they align with Km values for ALDH3A1.
- Pre-incubation time : Longer durations may enhance inhibitor binding. Replicate conflicting studies under standardized conditions. Use orthogonal methods (e.g., thermal shift assays) to confirm direct binding. Publish negative results to clarify variability .
Q. What strategies optimize this compound’s bioavailability for in vivo studies without compromising inhibitory activity?
Methodological Answer: Employ prodrug designs (e.g., ester prodrugs) to improve solubility. Use nanoformulations (liposomes or polymeric nanoparticles) for sustained release. Validate stability via HPLC and mass spectrometry. Test metabolite profiles in hepatic microsomes to identify degradation pathways. Balance structural modifications with in vitro activity retention using 3D-QSAR models .
Q. How should researchers integrate this compound into studies exploring crosstalk between ALDH3A1 and NRF2/KEAP1 pathways?
Methodological Answer: Combine this compound with NRF2 activators (e.g., sulforaphane) or inhibitors (e.g., ML385) in oxidative stress models. Use transcriptomics (RNA-seq) to profile pathway-specific genes (e.g., NQO1, HMOX1). Measure protein-protein interactions (Co-IP or PLA) to assess ALDH3A1-NRF2 complex formation. Correlate findings with redox-sensitive fluorescent probes (e.g., roGFP) .
Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with chemotherapeutic agents?
Methodological Answer: Apply the Chou-Talalay combination index (CI) method to quantify synergy. Use high-throughput screening (e.g., 384-well plates) to test multiple ratios/doses. Validate with clonogenic assays and apoptosis markers (e.g., caspase-3 cleavage). Employ Bayesian hierarchical models to account for inter-experiment variability. Share raw data via repositories (e.g., Zenodo) for reproducibility .
Q. Methodological Best Practices
- Data Contradiction Analysis : Use PRISMA guidelines for systematic reviews when reconciling disparate results. Highlight assay heterogeneity in meta-analyses .
- Experimental Reproducibility : Adopt BRENDA’s enzyme assay standards and report MIAME-compliant metadata for omics studies .
- Ethical Compliance : Ensure animal studies follow ARRIVE guidelines; document this compound’s safety profile per GHS criteria (e.g., skin/eye irritation thresholds) .
Eigenschaften
CAS-Nummer |
315239-63-5 |
---|---|
Molekularformel |
C15H15N3O5S |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
N-[4-(4-methylsulfonyl-2-nitroanilino)phenyl]acetamide |
InChI |
InChI=1S/C15H15N3O5S/c1-10(19)16-11-3-5-12(6-4-11)17-14-8-7-13(24(2,22)23)9-15(14)18(20)21/h3-9,17H,1-2H3,(H,16,19) |
InChI-Schlüssel |
JXZXJHWSQKISBZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CB29; CB-29; CB 29; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.